molecular formula C17H18ClN5OS B12245214 6-Chloro-2-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-1,8-naphthyridine

6-Chloro-2-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B12245214
M. Wt: 375.9 g/mol
InChI Key: MBNOIAOVEOEDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthyridine core, which is a fused ring system containing nitrogen atoms, and is substituted with a chloro group, a piperidine ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-1,8-naphthyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloronicotinic acid and ethylenediamine.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the Thiadiazole Moiety: The thiadiazole moiety can be attached through a condensation reaction involving a thiadiazole precursor and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

6-Chloro-2-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-1,8-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-Chloro-2-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **6-Chloro-2-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-quinoline
  • **6-Chloro-2-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-isoquinoline
  • **6-Chloro-2-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-pyridine

Uniqueness

The uniqueness of 6-Chloro-2-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-1,8-naphthyridine lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18ClN5OS

Molecular Weight

375.9 g/mol

IUPAC Name

5-[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C17H18ClN5OS/c1-24-10-15-21-17(25-22-15)23-6-4-11(5-7-23)14-3-2-12-8-13(18)9-19-16(12)20-14/h2-3,8-9,11H,4-7,10H2,1H3

InChI Key

MBNOIAOVEOEDJT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.